(Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
(Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core with a hydroxybenzylidene substituent, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under basic conditions. The reaction is usually carried out in an ethanol solution with a catalytic amount of a base such as sodium hydroxide. The mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzylidene double bond can be reduced to form the corresponding saturated compound.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated pyrazolone derivatives.
Substitution: Ethers or esters of the hydroxybenzylidene group.
Scientific Research Applications
(Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazolone core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzaldehyde: Shares the hydroxybenzylidene group but lacks the pyrazolone core.
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Contains the pyrazolone core but lacks the hydroxybenzylidene substituent.
Quinone derivatives: Formed by the oxidation of the hydroxy group.
Uniqueness
(Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the combination of the hydroxybenzylidene group and the pyrazolone core
Properties
IUPAC Name |
(4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-16(11-13-7-9-15(20)10-8-13)17(21)19(18-12)14-5-3-2-4-6-14/h2-11,20H,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFSAJXVYXGHKA-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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